HLA Allele Restriction: MAGE-3 (113-121) EVDPIGHLY vs. FLWGPRALV (HLA-A2) Determines Patient Population Applicability
MAGE-3 (113-121) (EVDPIGHLY) is exclusively presented by HLA-A*01 alleles [1]. In contrast, the commonly used alternative MAGE-3 epitope FLWGPRALV is restricted to HLA-A*02 [2]. This fundamental difference in HLA restriction defines distinct patient populations that can mount a T‑cell response: approximately 30% of Caucasians express HLA-A1, while 49% express HLA-A2 [2].
| Evidence Dimension | HLA allele restriction and corresponding population coverage |
|---|---|
| Target Compound Data | HLA-A*01 restricted; applicable to ~30% of Caucasian population |
| Comparator Or Baseline | MAGE-3 peptide FLWGPRALV: HLA-A*02 restricted; applicable to ~49% of Caucasian population |
| Quantified Difference | Different HLA restriction; population coverage differs by approximately 19 percentage points |
| Conditions | Caucasian population allele frequency estimates |
Why This Matters
Selecting the correct epitope based on patient HLA type is essential for designing effective personalized cancer vaccines or adoptive T‑cell therapies.
- [1] Immunocore Limited. (2010). T cell receptor mutants. U.S. Patent No. 8,283,446. View Source
- [2] Van der Bruggen, P., et al. (1994). A peptide encoded by human gene MAGE-3 and presented by HLA-A2 induces cytolytic T lymphocytes that recognize tumor cells expressing MAGE-3. European Journal of Immunology, 24(12), 3038–3043. View Source
